molecular formula C29H29N3O4 B11151302 [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone

[2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B11151302
M. Wt: 483.6 g/mol
InChI Key: WHPFGBZDWQBTQD-UHFFFAOYSA-N
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Description

The compound [2-(3,4-Dimethoxyphenyl)-4-quinolyl][4-(4-methoxyphenyl)piperazino]methanone is a structurally complex molecule featuring:

  • A quinoline core substituted at position 2 with a 3,4-dimethoxyphenyl group and at position 4 with a piperazino-methanone moiety.
  • The piperazine ring is further functionalized with a 4-methoxyphenyl group, contributing to its electronic and steric profile.

Properties

Molecular Formula

C29H29N3O4

Molecular Weight

483.6 g/mol

IUPAC Name

[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C29H29N3O4/c1-34-22-11-9-21(10-12-22)31-14-16-32(17-15-31)29(33)24-19-26(30-25-7-5-4-6-23(24)25)20-8-13-27(35-2)28(18-20)36-3/h4-13,18-19H,14-17H2,1-3H3

InChI Key

WHPFGBZDWQBTQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for this specific compound would require further research. its biological effects likely involve interactions with specific molecular targets or pathways.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Quinoline-Based Derivatives

    4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
    • Structural Differences: The target compound replaces the amino group in 4k with a piperazino-methanone group, altering hydrogen-bonding capacity and steric bulk. The 4-chlorophenyl substituent in 4k is replaced by a 3,4-dimethoxyphenyl group, enhancing electron-donating effects.
    • Synthesis :
      • Both compounds likely share Pd-catalyzed cross-coupling steps (e.g., Suzuki-Miyaura reactions) for aryl group introduction .
    • Physical Properties: 4k has a melting point of 223–225°C (ethanol), suggesting higher crystallinity compared to the target compound, which may vary due to the flexible piperazine chain.
    4-Azido-2,3-bis(4-methoxyphenyl)quinoline (3l)
    • Substituent Pattern :
      • Both compounds feature methoxyphenyl groups, but the target compound’s 3,4-dimethoxy substitution may enhance solubility and metabolic stability compared to 3l’s 4-methoxy groups.

    Piperazine-Containing Compounds

    (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone (CAS 5956-85-4)
    • Substituent Variation: The 4-methylbenzyl group in this analog contrasts with the target compound’s 4-methoxyphenyl group.
    • Biological Implications :
      • The methylbenzyl group may favor interactions with hydrophobic enzyme pockets, while the methoxyphenyl group could improve solubility and CNS penetration.
    1-Methoxy-4-(4-methoxyphenyl)benzene (2c)
    • Simplified Scaffold: Lacking the quinoline and piperazine moieties, 2c serves as a precursor. Its bis-methoxyaryl structure highlights the electronic effects shared with the target compound but lacks the complexity for receptor-targeted applications.

    Triazolopyrimidine-Piperazine Hybrids

    (3,4-Dimethoxyphenyl)[4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazino]methanone (920184-47-0)
    • Core Heterocycle: Replaces the quinoline with a triazolo[4,5-d]pyrimidine, a purine isostere often used in kinase inhibitors. This substitution may alter binding affinity for ATP-binding sites compared to the target compound’s quinoline core.
    • Pharmacological Potential: The triazolopyrimidine’s planar structure could enhance DNA intercalation, whereas the quinoline’s rigidity might favor selective protein interactions.

    Comparative Data Table

    Compound Name Core Structure Key Substituents Melting Point/°C Synthesis Method
    Target Compound Quinoline 3,4-Dimethoxyphenyl, 4-methoxyphenyl-piperazino-methanone N/A Likely Pd-catalyzed coupling
    4k Quinoline 4-Chlorophenyl, 4-methoxyphenyl, amino 223–225 Suzuki-Miyaura reaction
    920184-47-0 Triazolo[4,5-d]pyrimidine 3-Methoxyphenyl, 3,4-dimethoxyphenyl-piperazino N/A Cyclocondensation
    CAS 5956-85-4 Piperazine 3,4-Dimethoxyphenyl, 4-methylbenzyl N/A N-alkylation

    Research Implications and Gaps

    • Synthetic Challenges: The target compound’s quinoline-piperazine hybrid may require multi-step protocols involving cross-coupling and N-functionalization, as seen in .
    • Data Limitations : Experimental data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating further study.

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